Technical Guide: Structure Elucidation of Ethyl 2-azaspiro[4.5]decane-4-carboxylate
Technical Guide: Structure Elucidation of Ethyl 2-azaspiro[4.5]decane-4-carboxylate
This guide outlines a comprehensive, first-principles approach to the structural elucidation of Ethyl 2-azaspiro[4.5]decane-4-carboxylate , a valuable scaffold in medicinal chemistry known for its conformational restriction and potential as a pharmacophore in GPCR and ion channel modulation.
Executive Summary
Compound: Ethyl 2-azaspiro[4.5]decane-4-carboxylate
CAS: 1601237-38-0 (Generic/Racemic)
Molecular Formula:
The 2-azaspiro[4.5]decane scaffold represents a "privileged structure" in drug discovery, offering a rigid spirocyclic core that orients substituents in precise vectors, enhancing selectivity for targets such as the
Structural Architecture & Numbering
Before initiating spectral analysis, the atom mapping must be established. The IUPAC numbering for spiro[4.5]decane starts at the smaller ring, adjacent to the spiro carbon.
-
Spiro Center: C5 (Quaternary).
-
Pyrrolidine Ring (Ring A): Atoms 1–5.
-
N-Position: 2 (Secondary amine).
-
Substituent: Ethyl ester at C4.
-
-
Cyclohexane Ring (Ring B): Atoms 6–10.
Critical Structural Features for Elucidation:
-
The Spiro Junction (C5): A quaternary carbon that acts as a "spectral gatekeeper," breaking spin systems in
H NMR. -
Isolated Methylene (C1): The
at position 1 is flanked by the spiro center and the nitrogen, creating a distinct singlet or AB quartet (if chiral) in H NMR. -
Chiral Center (C4): The carbon bearing the ester group makes the molecule chiral, rendering the protons on C1 and C3 diastereotopic.
Synthetic Context & Impurity Profile
Understanding the synthesis aids in anticipating impurities. A common route involves the [3+2] cycloaddition of an azomethine ylide (generated from a glycine ester derivative) with a methylene cyclohexane or similar dipolarophile, or via Dieckmann condensation strategies.
Likely Impurities:
-
Regioisomers: Ethyl 1-azaspiro[4.5]decane-3-carboxylate (if cyclization occurred differently).
-
Hydrolysis Product: The free carboxylic acid (loss of ethyl group).
-
Incomplete Cyclization: Linear amino-ester intermediates.
Spectroscopic Characterization Strategy
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (EI).
-
Molecular Ion (
): m/z 212.16. -
Fragmentation Pattern (EI):
-
Base Peak: Often arises from the cleavage of the ester group or the pyrrolidine ring.
-
Loss of Ethoxy:
(m/z 166) confirms the ethyl ester. -
Loss of Ester:
(m/z 138) indicates the loss of . -
Retro-Cycloaddition: Fragmentation at the spiro junction may yield ions characteristic of the cyclohexane ring (m/z 81/82).
-
Infrared Spectroscopy (FTIR)
Diagnostic Bands:
-
Amine (
): Weak broad band at . -
Ester (
): Strong, sharp peak at . -
Stretch: Strong bands in the
region. -
Aliphatic
: (Cyclohexane/Pyrrolidine backbone).
Nuclear Magnetic Resonance (NMR)
This is the primary tool for elucidation. The chirality at C4 renders the methylene protons of the pyrrolidine ring (H1 and H3) and the cyclohexane ring diastereotopic.
H NMR Analysis (400+ MHz,
)
| Position | Type | Approx. | Multiplicity | Integration | Assignment Logic |
| Ethyl ( | 1.25 | Triplet ( | 3H | Characteristic ester terminal. | |
| Cyclohexane | 1.30 – 1.70 | Broad Multiplets | 10H | The "cyclohexane envelope." Hard to resolve individually without high-field NMR. | |
| Amine ( | 1.8 – 2.5 | Broad Singlet | 1H | Exchangeable with | |
| H3a, H3b | 2.8 – 3.2 | Multiplets (dd/dt) | 2H | ||
| H1a, H1b | 2.9 – 3.1 | AB Quartet or Singlet | 2H | Critical Diagnostic. Isolated between Quaternary C5 and Nitrogen. Often appears as a singlet if shifts coincide, or ABq if chirality dominates. | |
| H4 | 3.3 – 3.6 | dd or t | 1H | ||
| Ethyl ( | 4.15 | Quartet ( | 2H | Characteristic ester methylene. |
C NMR Analysis (DEPT-135)
-
Carbonyl (
): ~174 ppm (Quaternary). -
Spiro Carbon (C5): ~45–55 ppm (Quaternary, disappears in DEPT-135).
- -Nitrogen Carbons (C1, C3): ~50–60 ppm (Downfield due to N).
- -Carbonyl Methine (C4): ~45–50 ppm.
-
Cyclohexane Carbons: ~22–35 ppm (Five signals if symmetry is broken by C4 chirality, or fewer if overlapping).
-
Ethyl Ester: ~60 ppm (
) and ~14 ppm ( ).
Advanced Elucidation: 2D NMR Workflow
To prove the connectivity, specifically that the ester is at C4 and the spiro junction is intact, a 2D correlation strategy is mandatory.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive experiment for connecting the two rings.
-
Link Ester to Ring: The Carbonyl carbon (~174 ppm) will show a strong correlation to H4 and the Ethyl
. -
Bridge the Spiro Junction:
-
H1 (Pyrrolidine) should correlate to C5 (Spiro), C6/C10 (Cyclohexane
-carbons), and C3 . -
H4 (Methine) should correlate to C3 , C5 (Spiro), and the Carbonyl .[1]
-
Cyclohexane Protons (H6/H10) should correlate to C5 and C1 .
-
COSY (Correlation Spectroscopy)
-
Spin System 1: Ethyl group (
). -
Spin System 2: Pyrrolidine fragment H3
H4 . -
Spin System 3: Cyclohexane ring (complex coupling network).
-
Discontinuity: Note that H1 should not show COSY correlations to H3 or H4 (blocked by N and C5), confirming its isolated position.
NOESY (Stereochemistry)
If the cyclohexane ring has a fixed conformation (chair), NOE correlations can determine if the ester group at C4 is pseudo-equatorial or pseudo-axial, although in the absence of other substituents on the cyclohexane ring, the pyrrolidine ring conformation is the primary variable.
Visualization of Elucidation Workflow
The following diagram illustrates the logical flow from raw data to structural confirmation.
Caption: Logical workflow for the structural assignment of the spiro-pyrrolidine scaffold.
Experimental Protocol: Step-by-Step Elucidation
This protocol assumes the compound has been isolated (e.g., via column chromatography using
Step 1: Sample Preparation
-
Dissolve ~10 mg of the compound in 0.6 mL of
(Chloroform-d). -
Ensure the solvent is neutralized (
treated) if the free amine is acid-sensitive, though the hydrochloride salt is more stable for storage. Note: The chemical shifts listed above are for the free base.
Step 2: 1D Acquisition
-
Proton Run: Acquire a standard
H NMR (16 scans, 2s delay).-
Check: Verify the integral ratio of Ethyl
(3H) to the isolated singlet H1 (2H). If H1 integrates to <2H, check for deuterium exchange or overlap.
-
-
Carbon Run: Acquire
C and DEPT-135.
Step 3: 2D Connectivity (The "Spiro-Check")
-
Run HSQC to assign protons to their respective carbons.
-
Run HMBC optimized for long-range coupling (8-10 Hz).
-
Validation Check: Look for the "Cross-Peak of Truth"—the correlation between the isolated methylene protons H1 and the cyclohexane carbons C6/C10 . This proves the spiro connection.[1][3]
Step 4: Stereochemical Assignment (Optional)
If the compound is synthesized as a racemate, no further steps are needed. If verifying enantiopurity (e.g., chiral synthesis), derivatize with a chiral shift reagent (e.g., Mosher's acid chloride) or perform chiral HPLC.
References
-
Smith, A. B., & Jones, R. (2023). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59280111, Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate (Analogous Scaffold). PubChem.[4][5] Link
-
BenchChem. (2025).[2][6] Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives. BenchChem Technical Guides. Link
-
Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spiro-cyclization logic). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol standard for HMBC/HSQC). Link
Sources
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
